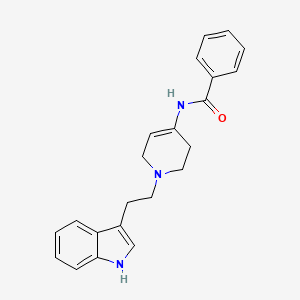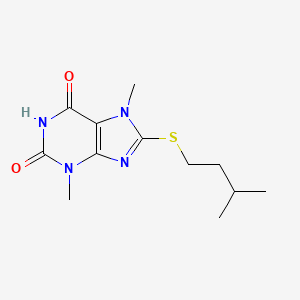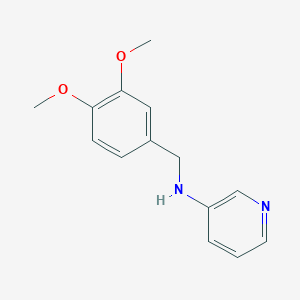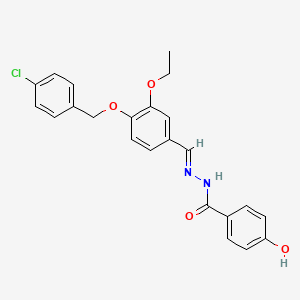
4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-(2-((4-Etilfenil)amino)-2-oxoacetil)hidrazono)metil)fenil furano-2-carboxilato es un compuesto orgánico complejo que presenta un anillo de furano, un grupo fenilo y un enlace hidrazona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-((2-(2-((4-Etilfenil)amino)-2-oxoacetil)hidrazono)metil)fenil furano-2-carboxilato típicamente involucra múltiples pasos. Un método común es la reacción de condensación entre 4-etilfenilhidrazina y cloruro de 2-oxoacetilo para formar el intermedio 2-(2-((4-etilfenil)amino)-2-oxoacetil)hidrazina. Este intermedio se hace reaccionar luego con 4-formilfenil furano-2-carboxilato en condiciones ácidas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, el uso de catalizadores y solventes que sean ecológicos y rentables es crucial para aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
4-((2-(2-((4-Etilfenil)amino)-2-oxoacetil)hidrazono)metil)fenil furano-2-carboxilato puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr usando agentes como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Los anillos de fenilo y furano pueden sufrir reacciones de sustitución electrofílica y nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Halogenación usando bromo o cloro en presencia de un catalizador.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
4-((2-(2-((4-Etilfenil)amino)-2-oxoacetil)hidrazono)metil)fenil furano-2-carboxilato tiene varias aplicaciones en investigación científica:
Química medicinal: Se estudia por su potencial como agente antiinflamatorio, anticancerígeno y antimicrobiano.
Síntesis orgánica: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Ciencia de materiales: Investigado por su posible uso en el desarrollo de materiales electrónicos orgánicos y sensores.
Mecanismo De Acción
El mecanismo de acción de 4-((2-(2-((4-Etilfenil)amino)-2-oxoacetil)hidrazono)metil)fenil furano-2-carboxilato implica su interacción con dianas moleculares específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir la actividad de las enzimas ciclooxigenasas, lo que resulta en efectos antiinflamatorios. Las vías exactas y las dianas moleculares pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(((4-Metoxifenil)amino)metil)-N,N-dimetil anilina
- 2-Metoxifenol-5-((fenilamino)metil)
Comparación
En comparación con compuestos similares, 4-((2-(2-((4-Etilfenil)amino)-2-oxoacetil)hidrazono)metil)fenil furano-2-carboxilato es único debido a sus características estructurales específicas, como la presencia tanto de un anillo de furano como de un enlace hidrazona. Estas características contribuyen a su reactividad química distintiva y potenciales actividades biológicas.
Propiedades
Número CAS |
765311-58-8 |
|---|---|
Fórmula molecular |
C22H19N3O5 |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C22H19N3O5/c1-2-15-5-9-17(10-6-15)24-20(26)21(27)25-23-14-16-7-11-18(12-8-16)30-22(28)19-4-3-13-29-19/h3-14H,2H2,1H3,(H,24,26)(H,25,27)/b23-14+ |
Clave InChI |
GDDZNMJIMLJEQE-OEAKJJBVSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12008023.png)

![2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)


![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008080.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)

![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B12008100.png)
